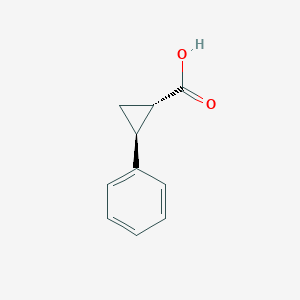
4-methoxycyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxycyclohexane-1-carbonitrile is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of 4-methoxycyclohexane-1-carbonitrile has been reported in the context of spirotetramat production . The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .Molecular Structure Analysis
The molecular structure of 4-methoxycyclohexane-1-carbonitrile consists of a cyclohexane ring with a methoxy group (OCH3) and a nitrile group (CN) attached . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
In the synthesis of spirotetramat, 4-methoxycyclohexane-1-carbonitrile undergoes a series of reactions including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Applications De Recherche Scientifique
Spirotetramat Synthesis
Spirotetramat, a second-generation insecticide developed by Bayer CropScience, is synthesized from 4-methoxycyclohexane-1-carbonitrile. The key intermediate, cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione , is obtained through catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction. Spirotetramat exhibits excellent efficacy and safety for crops, with unique two-way internal absorption properties that prevent pests’ egg hatching and larval development on roots and leaves. Its long-lasting effect can control pests for up to two months .
Orientations Futures
Spirotetramat, a second-generation insecticide, is synthesized using 4-methoxycyclohexane-1-carbonitrile as a starting material . Spirotetramat has a good efficacy and safety for crops, and it has prominent applications and market prospects . Therefore, the future directions of 4-methoxycyclohexane-1-carbonitrile could be tied to its use in the synthesis of spirotetramat and other similar compounds .
Mécanisme D'action
Target of Action
4-Methoxycyclohexane-1-carbonitrile is a key intermediate in the synthesis of spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat targets pests on crops, effectively preventing egg hatching and larval development .
Mode of Action
The compound interacts with its targets through a multi-step reaction sequence including N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation . This process results in the formation of spirotetramat .
Biochemical Pathways
The biochemical pathways affected by 4-methoxycyclohexane-1-carbonitrile involve the synthesis of spirotetramat . The downstream effects include the prevention of egg hatching and larval development in pests .
Pharmacokinetics
The synthesized spirotetramat has unique two-way internal absorption and transport properties , which could be influenced by the properties of the intermediate compound.
Result of Action
The result of the action of 4-methoxycyclohexane-1-carbonitrile is the synthesis of spirotetramat , which has a broad-spectrum insecticidal efficacy . It can effectively control pests for as long as two months .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-methoxycyclohexane-1-carbonitrile can be achieved through a multi-step process involving the conversion of readily available starting materials.", "Starting Materials": [ "4-methoxycyclohexanone", "sodium cyanide", "sulfuric acid", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium sulfate", "water" ], "Reaction": [ "Step 1: Conversion of 4-methoxycyclohexanone to 4-methoxycyclohexanone oxime using hydroxylamine hydrochloride and sodium acetate in methanol.", "Step 2: Conversion of 4-methoxycyclohexanone oxime to 4-methoxycyclohexanone oxime methyl ether using methanol and sulfuric acid.", "Step 3: Conversion of 4-methoxycyclohexanone oxime methyl ether to 4-methoxycyclohexanone cyanohydrin using sodium cyanide and sulfuric acid.", "Step 4: Conversion of 4-methoxycyclohexanone cyanohydrin to 4-methoxycyclohexane-1-carbonitrile using sodium hydroxide and water.", "Step 5: Purification of the product using hydrochloric acid and sodium sulfate." ] } | |
Numéro CAS |
54267-96-8 |
Nom du produit |
4-methoxycyclohexane-1-carbonitrile |
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)